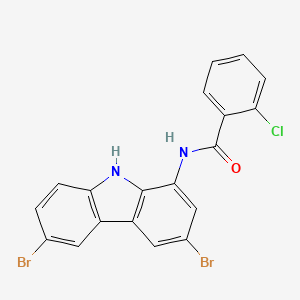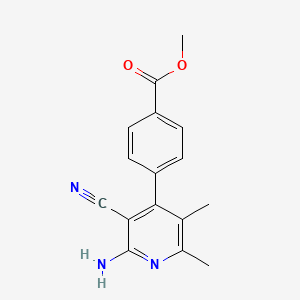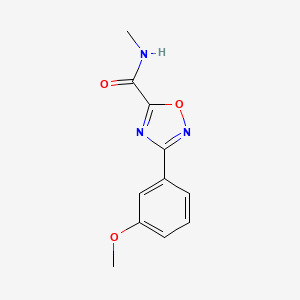
2-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE is a heterocyclic compound that features a benzyl group substituted with two chlorine atoms and a thienyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-thienylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thienyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DICHLOROBENZYL)-5-(2-FURYL)-2H-1,2,3,4-TETRAAZOLE
- 2-(2,4-DICHLOROBENZYL)-5-(2-PYRIDYL)-2H-1,2,3,4-TETRAAZOLE
Uniqueness
2-(2,4-DICHLOROBENZYL)-5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOLE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H8Cl2N4S |
|---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-5-thiophen-2-yltetrazole |
InChI |
InChI=1S/C12H8Cl2N4S/c13-9-4-3-8(10(14)6-9)7-18-16-12(15-17-18)11-2-1-5-19-11/h1-6H,7H2 |
InChI Key |
VDDSJDFXNVRDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(N=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[12-acetyl-11-methyl-13-(4-methylphenyl)-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl]benzenesulfonamide](/img/structure/B11068426.png)
![3,5-dimethoxy-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11068443.png)
![1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11068444.png)
![4-[(2-hydroxyethyl)amino]-6-methyl-3-propanoyl-2H-pyran-2-one](/img/structure/B11068446.png)
![(1S,2S,5R)-2-[5-(furan-2-yl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11068447.png)

![2-(3-Chlorophenyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazol-3-one](/img/structure/B11068457.png)


![5-(4-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B11068474.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068489.png)
![4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11068492.png)


